Acid Secretory Potency: Minigastrin (HG-13-I) vs. Heptadecapeptide Gastrin (HG-17-I) in Canine Model
In a direct head-to-head comparison using continuous intravenous infusion in dogs with gastric fistulas and Heidenhain pouches, pure human natural non-sulphated minigastrin (HG-13-I) demonstrated significantly lower acid-stimulating potency than the heptadecapeptide gastrin (HG-17-I), despite achieving equimolar serum concentrations [1].
| Evidence Dimension | Acid secretory potency (acid output per equimolar serum concentration) |
|---|---|
| Target Compound Data | Potency ratio = 0.4 (relative to HG-17-I = 1.0) |
| Comparator Or Baseline | HG-17-I (human heptadecapeptide gastrin) potency ratio = 1.0 (reference) |
| Quantified Difference | HG-13-I is 60% less potent than HG-17-I; potency ratio 0.4 (95% CI: 0.2–0.6) |
| Conditions | Continuous IV infusion at 100, 200, 400, and 800 pmol/kg-hr in dogs with gastric fistulas and Heidenhain pouches (n=3) |
Why This Matters
This quantitative potency differential demonstrates that minigastrin is not functionally equivalent to full-length gastrin peptides; researchers studying gastrin-mediated physiology must account for this 60% reduced acid secretory capacity when interpreting experimental outcomes.
- [1] Debas HT, Walsh JH, Grossman MI. Pure human minigastrin: secretory potency and disappearance rate. Gut. 1974 Sep;15(9):686-689. doi:10.1136/gut.15.9.686. View Source
